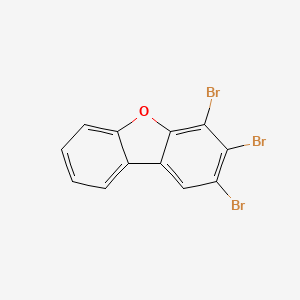

2,3,4-Tribromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

617707-50-3 |

|---|---|

Molecular Formula |

C12H5Br3O |

Molecular Weight |

404.88 g/mol |

IUPAC Name |

2,3,4-tribromodibenzofuran |

InChI |

InChI=1S/C12H5Br3O/c13-8-5-7-6-3-1-2-4-9(6)16-12(7)11(15)10(8)14/h1-5H |

InChI Key |

PLNFQSTVRAQHRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C(=C3O2)Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4 Tribromo Dibenzofuran and Tribromodibenzofuran Isomers

Laboratory-Scale Synthesis Protocols

The creation of specific brominated dibenzofuran (B1670420) derivatives in a laboratory setting relies on a range of synthetic strategies, from direct bromination of the parent heterocycle to more complex multi-step approaches that build the molecule from simpler precursors.

General Synthetic Strategies for Brominated Dibenzofuran Derivatives

The synthesis of brominated dibenzofurans can be broadly categorized into two main approaches: direct electrophilic bromination of dibenzofuran and the synthesis of the dibenzofuran ring from appropriately substituted precursors.

Direct bromination of dibenzofuran often leads to a complex mixture of isomers with varying degrees of bromination. This method can be useful for generating a range of polybrominated congeners for analytical purposes, which can then be separated by chromatographic techniques. However, achieving high regioselectivity for a specific isomer like 2,3,4-tribromodibenzofuran through this method is challenging due to the activating nature of the oxygen atom and the directing effects of the existing bromine substituents.

More controlled syntheses often involve the construction of the dibenzofuran core from precursors such as substituted diaryl ethers. Palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers is a common strategy. organic-chemistry.org Another approach involves the reaction of ortho-iodophenols with silylaryl triflates followed by a palladium-catalyzed cyclization. organic-chemistry.org These methods offer greater control over the final substitution pattern by incorporating the desired bromine atoms into the precursor molecules before the final ring-closing step.

A summary of general synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Direct Bromination | Electrophilic bromination of dibenzofuran using a brominating agent. | Simple, one-step process. | Lack of selectivity, produces a mixture of isomers. |

| Cyclization of Diaryl Ethers | Intramolecular cyclization of pre-brominated diaryl ether precursors. | High regioselectivity, allows for the synthesis of specific isomers. | Multi-step synthesis, may require specialized catalysts. |

| Benzannulation Reactions | Construction of the dibenzofuran ring system from functionalized precursors. | Versatile, allows for the introduction of various substituents. | Can involve complex reaction sequences and starting materials. researchgate.net |

Synthesis of Specific Tribromodibenzofuran Isomers

One plausible route to 2,3,4-tribromodibenzofuran could involve the synthesis of a dibenzofuran derivative with substituents that direct bromination to the desired 2, 3, and 4 positions. For instance, starting with a dibenzofuran that has a directing group at a specific position, sequential bromination steps could be employed. After the desired bromination pattern is achieved, the directing group could be removed.

Another strategy involves the coupling of two appropriately substituted benzene (B151609) rings to form a diaryl ether, which is then cyclized to the dibenzofuran. For 2,3,4-tribromodibenzofuran, this would necessitate a precursor like a 2,3,4-tribromophenol (B140255) derivative and a suitable substituted benzene derivative that can undergo coupling and subsequent cyclization.

Preparation of Isotope-Labelled Analogues for Research and Analytical Applications

Isotopically labeled analogues of 2,3,4-tribromodibenzofuran are crucial for use as internal standards in quantitative analysis by methods such as isotope dilution mass spectrometry. wikipedia.org The most common isotopes used for this purpose are Carbon-13 (¹³C) and Deuterium (²H or D).

The synthesis of isotope-labeled compounds involves incorporating the isotope at a specific position within the molecule. This is typically achieved by using a labeled starting material or reagent at an early stage of the synthesis. For example, to prepare ¹³C-labeled 2,3,4-tribromodibenzofuran, one could start with a ¹³C-labeled phenol (B47542) or a ¹³C-labeled benzene derivative as a precursor. chemrxiv.org

A general approach for producing ¹³C-labeled aromatic compounds involves the synthesis of a labeled precursor which is then elaborated into the target molecule. For instance, ¹³C-labeled acetylene, generated from ¹³C elemental carbon via calcium carbide, can serve as a universal building block for introducing two adjacent ¹³C atoms into a molecule. rsc.org This could potentially be adapted to construct one of the benzene rings of the dibenzofuran skeleton with a ¹³C label.

The synthesis of these labeled compounds is often complex and requires specialized expertise and facilities. The position of the label must be chosen carefully to ensure it is not lost during the synthesis or subsequent chemical or metabolic processes.

Bromination Reactions and Precursor Chemistry

The targeted synthesis of 2,3,4-tribromodibenzofuran and its isomers is heavily reliant on understanding and controlling bromination reactions and selecting the appropriate precursor molecules.

Regioselective Bromination of Dibenzofuran and its Derivatives

The regioselectivity of electrophilic bromination of dibenzofuran is influenced by the electron-donating effect of the oxygen atom and the directing effects of any existing substituents. The positions most susceptible to electrophilic attack are generally the 2, 8, 3, and 7 positions. Achieving substitution at the 4-position, which is adjacent to the ether linkage, is often more challenging.

To achieve a specific pattern like 2,3,4-tribromination, a stepwise approach is often necessary. This could involve the introduction of bromine atoms one at a time, with the directing effects of the previously introduced bromine atoms influencing the position of subsequent brominations. The choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and reaction conditions (solvent, temperature, catalyst) can also influence the regioselectivity of the reaction.

For substituted dibenzofurans, the existing substituents play a crucial role in directing further bromination. Electron-donating groups will activate the ring towards electrophilic substitution and direct incoming electrophiles to ortho and para positions, while electron-withdrawing groups will deactivate the ring and direct to meta positions. This principle is fundamental in designing a synthetic route to a specific isomer.

Precursor Compounds and Reaction Conditions for Targeted Synthesis

The targeted synthesis of 2,3,4-tribromodibenzofuran would likely start from precursors that already contain some of the required bromine atoms or functional groups that facilitate their introduction.

Potential Precursor Compounds:

Substituted Phenols and Benzene Derivatives: A common strategy for building the dibenzofuran core is the Ullmann condensation or palladium-catalyzed coupling of a substituted phenol with a substituted halobenzene to form a diaryl ether. For 2,3,4-tribromodibenzofuran, one could envision starting with a 2,3,4-tribromophenol derivative and coupling it with a suitable benzene derivative that can facilitate subsequent cyclization.

Substituted Diaryl Ethers: Pre-formed diaryl ethers with the desired substitution pattern can be cyclized to form the dibenzofuran ring. The cyclization can be promoted by various reagents, including palladium catalysts. organic-chemistry.org

Functionalized Dibenzofurans: Starting with a dibenzofuran that has a functional group at a specific position can allow for directed bromination or further chemical modification. For example, a methoxy-substituted dibenzofuran can be formylated, and the resulting aldehyde can direct further reactions or be converted to other functional groups. researchgate.net

Reaction Conditions:

The reaction conditions for the synthesis of brominated dibenzofurans are critical for controlling the outcome.

| Reaction Type | Reagents and Conditions | Purpose |

| Electrophilic Bromination | Bromine (Br₂), N-Bromosuccinimide (NBS) in solvents like acetic acid, acetonitrile (B52724), or halogenated solvents. Lewis acid catalysts (e.g., FeBr₃) may be used. | Introduction of bromine atoms onto the aromatic ring. |

| Palladium-Catalyzed Coupling | Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligands, and a base. | Formation of C-C or C-O bonds to construct the dibenzofuran skeleton. organic-chemistry.org |

| Cyclization Reactions | Dehydrating agents, strong acids, or transition metal catalysts. | Ring closure to form the central furan (B31954) ring of the dibenzofuran. |

| Lithiation/Halogen Exchange | Organolithium reagents (e.g., n-BuLi) at low temperatures. | Introduction of functional groups at specific positions via halogen-metal exchange. |

The synthesis of a specific isomer like 2,3,4-tribromodibenzofuran requires a careful selection of precursors and a precisely controlled sequence of reactions to ensure the desired regiochemistry.

Environmental Dynamics and Transformation of 2,3,4 Tribromo Dibenzofuran

Environmental Occurrence and Distribution Patterns

Limited specific data exists for the 2,3,4-tribromo congener; therefore, the following sections discuss the broader class of tribromodibenzofurans and PBDFs in general.

Polybrominated dibenzofurans are ubiquitously found in various environmental matrices due to their persistent nature and widespread sources. While specific concentrations for 2,3,4-Tribromo-dibenzofuran are not widely reported, studies on PBDFs in general confirm their presence in the environment.

Air: PBDFs, including tribrominated congeners, can be present in both the gaseous and particle-adsorbed phases in the atmosphere. Their distribution between these phases is dependent on factors such as temperature, particle size, and the specific physicochemical properties of the congener. inchem.org

Water and Sediment: In aquatic environments, the hydrophobic nature of PBDFs leads to their partitioning from the water column into sediments. Consequently, sediments often act as a significant sink and long-term reservoir for these compounds. inchem.org

Soil and Dust: Soil and dust represent important matrices for PBDF contamination, particularly in areas with significant anthropogenic activities. E-waste recycling sites, for instance, have been shown to have elevated levels of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in soil and dust, and similar patterns are expected for their brominated analogues. nih.gov Indoor dust can also be a significant reservoir for PBDFs, originating from consumer products containing brominated flame retardants.

A summary of environmental matrices where PBDFs have been detected is presented in the table below.

| Environmental Matrix | General Findings for PBDFs |

| Air | Present in both gaseous and particulate phases. inchem.org |

| Water | Generally low concentrations due to hydrophobicity. |

| Sediment | Act as a major sink and long-term reservoir. inchem.org |

| Soil | Found in contaminated soils, especially near emission sources. inchem.org |

| Dust | Detected in both indoor and outdoor dust. aaqr.org |

The presence of this compound and other PBDFs in the environment is intrinsically linked to human activities. These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and thermal processes.

Brominated Flame Retardants (BFRs): A primary source of PBDFs is the thermal degradation of BFRs, particularly polybrominated diphenyl ethers (PBDEs), which have been widely used in plastics, textiles, and electronic equipment. nih.gov During the lifecycle of products containing BFRs, including manufacturing, use, and disposal, there is potential for the formation and release of PBDFs.

Waste Incineration: Municipal and industrial waste incineration is a significant source of halogenated dioxins and furans. nih.gov Incomplete combustion of waste containing brominated materials can lead to the formation of PBDD/Fs, including tribromodibenzofurans.

E-waste Recycling: Informal and crude electronic waste (e-waste) recycling activities, such as open burning to recover valuable metals, are major sources of PBDF emissions into the environment. nih.gov The high temperatures involved in these processes facilitate the conversion of BFRs present in electronic components into PBDD/Fs.

The table below summarizes the key anthropogenic sources of PBDFs.

| Anthropogenic Activity | Description of PBDF Formation |

| Use and Disposal of BFRs | Thermal degradation of BFRs in consumer products leads to PBDF formation. nih.gov |

| Waste Incineration | Incomplete combustion of brominated waste materials generates PBDFs. nih.gov |

| E-waste Recycling | Uncontrolled burning of electronic waste releases significant amounts of PBDFs. nih.gov |

Environmental Transformation and Degradation Pathways

Once released into the environment, this compound can undergo various transformation and degradation processes that influence its persistence and fate.

Photochemical degradation, or photolysis, is a key transformation pathway for PBDFs in the environment, particularly in the atmosphere and sunlit surface waters. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the breakdown of the molecule.

The primary mechanism of photochemical degradation for PBDEs, the precursors to many PBDFs, is reductive debromination. researchgate.netnih.gov This process involves the cleavage of a carbon-bromine bond, resulting in the formation of lower-brominated congeners. It is plausible that a similar mechanism applies to the photodegradation of PBDFs themselves, leading to the formation of di- and mono-brominated dibenzofurans.

Another important photochemical pathway for PBDEs is intramolecular elimination of HBr to produce PBDFs. researchgate.net The presence of an ortho-bromine substituent in a PBDE molecule can facilitate a ring closure reaction following UV exposure, leading to the formation of a PBDF. nih.gov The kinetics of photodegradation are influenced by factors such as the number and position of bromine atoms, the environmental matrix, and the presence of other substances like humic acids. researchgate.net

Biodegradation by microorganisms is a crucial process for the natural attenuation of many persistent organic pollutants. While research on the microbial degradation of this compound is limited, studies on related chlorinated and brominated compounds provide insights into potential pathways.

Research on the biodegradation of polychlorinated dibenzofurans (PCDFs) and dibenzofuran (B1670420) has identified several bacterial strains capable of degrading these compounds. It is hypothesized that similar enzymatic systems may be involved in the degradation of their brominated analogs.

For instance, Staphylococcus auriculans DBF63 has been shown to utilize dibenzofuran as a sole source of carbon and energy. nih.gov Furthermore, bacteria such as Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 have demonstrated the ability to degrade mono- to trichlorinated dibenzofurans through the action of angular dioxygenases. elsevierpure.comnih.gov These enzymes catalyze the initial step in the degradation pathway by introducing two hydroxyl groups onto the aromatic ring. It is plausible that microbial communities in contaminated environments harbor bacteria with similar enzymatic capabilities for the degradation of tribromodibenzofurans. However, the degradation rates for more highly halogenated compounds are generally slower.

Microbial and Enzymatic Biodegradation

Proposed Metabolic Pathways and Enzyme Activities in Aerobic and Anaerobic Conditions

The environmental fate of 2,3,4-tribromodibenzofuran is largely dictated by microbial metabolism, which can occur under both aerobic and anaerobic conditions. While specific metabolic pathways for 2,3,4-tribromodibenzofuran are not extensively documented, the degradation of the parent compound, dibenzofuran, and other polybrominated aromatic compounds has been studied, providing a basis for proposed transformation routes.

Under aerobic conditions , the initial and most critical step in the degradation of dibenzofuran and its chlorinated analogs is catalyzed by dioxygenase enzymes. researchgate.net These enzymes typically attack the aromatic ring at an angular position, adjacent to the ether bridge. researchgate.netnih.gov This "angular dioxygenation" leads to the formation of unstable dihydroxy-intermediates that undergo spontaneous rearomatization. nih.gov Subsequent meta-cleavage of the resulting dihydroxylated biphenyl (B1667301) structure by extradiol dioxygenases is a common next step, ultimately leading to the breakdown of the aromatic rings and mineralization to carbon dioxide, water, and inorganic halides. researchgate.netnih.gov For 2,3,4-tribromodibenzofuran, a proposed aerobic pathway would likely involve an initial attack by a dioxygenase, followed by ring cleavage and eventual debromination.

In anaerobic environments , the primary degradation mechanism for halogenated aromatic compounds is reductive dehalogenation. nih.govomicsonline.orgnih.gov This process involves the removal of halogen atoms and their replacement with hydrogen atoms. For polybrominated diphenyl ethers (PBDEs), a class of compounds structurally similar to polybrominated dibenzofurans, anaerobic microbial degradation proceeds through sequential reductive debromination, leading to the formation of less brominated and consequently less toxic congeners. omicsonline.orgresearchgate.netpops.int It is proposed that 2,3,4-tribromodibenzofuran would undergo a similar pathway under anaerobic conditions, where different bromine atoms are sequentially removed, leading to the formation of dibrominated and monobrominated dibenzofurans before the eventual cleavage of the aromatic structure. The rate and extent of debromination can be influenced by factors such as the degree of bromination and the specific microbial communities present. researchgate.netvscht.cz

The following table summarizes the key enzymes and proposed initial transformation products for the degradation of 2,3,4-tribromodibenzofuran under both conditions, based on studies of analogous compounds.

| Condition | Key Enzyme Class | Proposed Initial Reaction | Proposed Initial Product(s) |

| Aerobic | Dioxygenase | Angular dioxygenation | Dihydroxylated tribromobiphenyl |

| Anaerobic | Reductive dehalogenase | Reductive debromination | Dibromodibenzofurans |

Marine Biota-Mediated Biotransformation and Enzymatic Reactions

The marine environment harbors diverse microbial communities with the potential to biotransform persistent organic pollutants like 2,3,4-tribromodibenzofuran. While direct evidence for the biotransformation of this specific compound by marine biota is scarce, studies on related compounds offer insights into potential enzymatic reactions.

Marine bacteria have been shown to degrade dibenzofuran. For instance, some marine bacterial strains can utilize dibenzofuran as a carbon source, initiating degradation through dioxygenase-catalyzed reactions similar to their terrestrial counterparts. nih.gov This suggests that marine microorganisms could potentially metabolize 2,3,4-tribromodibenzofuran, likely initiating the process through an oxidative attack on the aromatic rings.

Furthermore, the marine environment is rich in halogenating and dehalogenating enzymes. Marine bacteria and fungi are known to produce a variety of halogenated, particularly brominated, natural products. acs.orgresearchgate.netscispace.com This indicates the presence of enzymatic machinery capable of forming and cleaving carbon-bromine bonds. Vanadium-dependent haloperoxidases, for example, are enzymes found in marine fungi that can catalyze bromination reactions. researchgate.netgeomar.de Conversely, the presence of dehalogenases in marine microorganisms suggests a potential for the detoxification of brominated pollutants. nih.gov

The biotransformation of 2,3,4-tribromodibenzofuran in marine biota could therefore proceed through two primary enzymatic pathways:

Oxidative degradation: Initiated by dioxygenases, leading to ring cleavage and subsequent mineralization, similar to the aerobic pathways observed in terrestrial bacteria.

Reductive debromination: Mediated by reductive dehalogenases, resulting in the sequential removal of bromine atoms, a crucial detoxification step.

The table below outlines the potential enzymatic reactions and their outcomes for the biotransformation of 2,3,4-tribromodibenzofuran in the marine environment.

| Enzyme Class | Potential Reaction | Outcome for 2,3,4-Tribromodibenzofuran |

| Dioxygenase | Oxidation of the aromatic ring | Ring cleavage, leading to degradation |

| Reductive Dehalogenase | Removal of bromine atoms | Formation of less brominated dibenzofurans |

| Haloperoxidase | Potential for further bromination | Formation of more highly brominated dibenzofurans (less likely as a primary degradation step) |

It is important to note that the actual biotransformation pathways and the enzymes involved can vary significantly depending on the specific marine organisms and the environmental conditions.

Advanced Analytical Methodologies for 2,3,4 Tribromo Dibenzofuran Isomer Characterization

Comprehensive Sample Preparation and Extraction Protocols

The initial and one of the most critical stages in the analysis of 2,3,4-Tribromo-dibenzofuran is the effective extraction of the analyte from the sample matrix, followed by a rigorous cleanup process to remove interfering compounds.

The choice of extraction method for this compound is highly dependent on the nature of the sample matrix. For solid samples such as soil and sediment, methods like pressurized liquid extraction (PLE) or Soxhlet extraction are commonly employed. For instance, acetonitrile (B52724) has been utilized for the extraction of dibenzofurans from soil. nih.gov In the context of air sampling, polyhalogenated dibenzo-p-dioxins and dibenzofurans are collected using a high-volume sampler that contains a quartz-fiber filter and polyurethane foam (PUF) adsorbent. epa.gov This combination ensures the capture of both particle-bound and gas-phase compounds. epa.gov The filter and the PUF are then typically extracted together. epa.gov

For biological matrices, such as adipose tissue and serum, the extraction process is often more complex due to the high lipid content. psu.edu These methods often involve liquid-liquid extraction or solid-phase extraction (SPE) following digestion or saponification of the sample to release the target analytes from the lipid components.

A summary of common extraction techniques for related compounds from various matrices is presented in the table below.

| Matrix Type | Extraction Technique | Key Considerations |

| Soil/Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Choice of solvent is critical; requires removal of elemental sulfur and other matrix interferences. |

| Air | High-Volume Sampling (Quartz Filter/PUF) | Captures both particulate and vapor phases; filter and PUF are often combined for extraction. epa.gov |

| Biota (e.g., tissue) | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | Often requires a preliminary lipid removal step such as saponification. psu.edu |

| Wastewater | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | Large sample volumes may be needed to achieve desired detection limits. nih.gov |

Following extraction, the sample extract contains a complex mixture of co-extracted substances that can interfere with the analysis of this compound. Therefore, a multi-stage cleanup and fractionation procedure is essential. An automated sample cleanup apparatus can be utilized for this purpose. psu.edu

Column chromatography is a widely used technique for sample cleanup. Various adsorbents such as silica (B1680970) gel, alumina, and carbon are used in different combinations to separate the target analytes from interfering compounds. For instance, a multi-column cleanup approach may involve an acid-base modified silica gel column to remove acid and base-labile interferences, followed by a carbon column to isolate planar molecules like dibenzofurans.

More advanced fractionation can be achieved using two-dimensional high-performance liquid chromatography (HPLC). A system employing a graphitized carbon column and a pyrenyl silica column has been shown to be effective for the congener-specific determination of polybrominated dibenzofurans. researchgate.net This approach offers orthogonal separation, enhancing the isolation of specific isomers. nih.gov

| Clean-Up Stage | Technique | Purpose |

| Initial Cleanup | Acid/Base Modified Silica Gel Column | Removal of polar and ionizable interfering compounds. |

| Fractionation | Alumina Column Chromatography | Separation of compound classes based on polarity. capes.gov.br |

| Isomer-Specific Fractionation | Carbon Column Chromatography | Isolation of planar aromatic compounds, including dibenzofurans. |

| Advanced Fractionation | 2D-HPLC (e.g., Graphitized Carbon and Pyrenyl Silica Columns) | High-resolution separation of congeners and isomers. researchgate.net |

High-Resolution Chromatographic Separation Techniques

The separation of this compound from its isomers is a formidable task due to their similar physicochemical properties. High-resolution chromatography is indispensable for achieving the necessary separation for accurate quantification.

High-resolution gas chromatography (HRGC), particularly when coupled with high-resolution mass spectrometry (HRMS), is the gold standard for the analysis of halogenated dibenzofurans. nih.gov The choice of the capillary column's stationary phase is paramount for achieving isomer-specific separation.

A variety of capillary GC columns with different stationary phase polarities have been investigated for the separation of halogenated dibenzofuran (B1670420) isomers. nih.govresearchgate.net

Non-polar stationary phases , such as those based on 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5MS), are commonly used. nih.govfujifilm.comnist.gov Separation on these columns is primarily based on the boiling points of the analytes. fujifilm.commerckmillipore.com

Polar stationary phases , such as those containing cyanopropyl groups (e.g., DB-225) or polyethylene (B3416737) glycol (e.g., SolGel-WAX™), provide different selectivity based on the dipole moments and hydrogen bonding potential of the isomers. fujifilm.com

Smectic liquid-crystalline stationary phases have demonstrated unique selectivity for many of the 2,3,7,8-substituted congeners of halogenated dibenzodioxins and dibenzofurans, offering an alternative for isomer-specific analysis. capes.gov.br

For the analysis of polybrominated dibenzofurans, columns such as the DB-5 (or equivalent) are frequently used, often with a length of 60 meters to enhance separation. epa.gov The performance of different columns can vary, and no single column has been found to separate all toxicologically relevant isomers from other co-eluting isomers. researchgate.net Therefore, the use of multiple columns with different selectivities is often necessary for comprehensive isomer-specific analysis.

| Stationary Phase Type | Common Column Examples | Primary Separation Mechanism | Application Notes |

| Non-Polar | 100% Dimethyl Polysiloxane (e.g., BP1) | Boiling Point | Good general-purpose columns for routine analysis. fujifilm.com |

| Slightly Polar | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | Boiling Point and π-π Interactions | Widely used for environmental analysis of halogenated compounds. nih.govnist.gov |

| Mid-Polarity to Polar | Cyanopropyl-based (e.g., DB-225), Polyethylene Glycol (e.g., BP20) | Dipole-Dipole Interactions, Hydrogen Bonding | Offers different selectivity for complex isomer mixtures. fujifilm.com |

| High Selectivity | Smectic Liquid-Crystalline | Molecular Shape and Planarity | Unique selectivity for 2,3,7,8-substituted congeners. capes.gov.br |

While GC is the predominant technique for the final separation and quantification of this compound, liquid chromatography, particularly HPLC, plays a crucial role in sample cleanup and fractionation. nih.gov

Reversed-phase HPLC (RP-HPLC) is a valuable tool for the fractionation of polybrominated dibenzofuran mixtures. nih.gov In non-aqueous RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, such as acetonitrile. nih.gov This technique can provide a separation that is orthogonal to that achieved by other methods like countercurrent chromatography, allowing for a more effective isolation of specific congeners. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is another LC mode that has found application in the separation of a wide range of compounds and could potentially be explored for the analysis of brominated dibenzofurans. researchgate.net

The use of HPLC is not limited to sample preparation. For some dibenzofuran derivatives, HPLC with electrochemical detection has been developed for quantification in biological matrices like plasma. nih.gov This highlights the potential for developing direct HPLC-based analytical methods for certain applications.

| LC Technique | Stationary Phase Example | Mobile Phase Example | Application in Dibenzofuran Analysis |

| Reversed-Phase HPLC (RP-HPLC) | C18, Phenyl | Acetonitrile/Water | Fractionation of PBDF mixtures. nih.govsielc.com |

| Non-Aqueous RP-HPLC | C18 | Acetonitrile | Isolation of PBDF congeners. nih.gov |

| Countercurrent Chromatography (CCC) | Liquid-liquid partitioning | n-hexane/toluene/acetonitrile | Fractionation of complex PBDF synthesis mixtures. nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | TSKgel®Amide-80 | Acetonitrile/Water | Potential for alternative selectivity in separation. researchgate.net |

Liquid Chromatography (LC) Approaches, including High-Performance Liquid Chromatography (HPLC)

Advanced Stationary and Mobile Phases for PBDF Resolution

The separation of closely related PBDF isomers is primarily achieved using high-resolution gas chromatography (GC). The choice of the stationary phase, the film coated on the inner wall of the capillary column, is the most critical factor in achieving resolution. The mobile phase in GC is an inert carrier gas, typically helium or nitrogen, which does not interact with the analytes but serves to carry them through the column.

Stationary phases for PBDF analysis are selected based on their ability to differentiate between isomers based on subtle differences in their physicochemical properties, such as polarity and planarity.

Non-Polar Stationary Phases: Columns with non-polar stationary phases, such as those based on 5% diphenyl / 95% dimethyl polysiloxane, are commonly used for the analysis of halogenated aromatic compounds. Separation on these phases is primarily based on the boiling points of the analytes.

Polar Stationary Phases: More polar stationary phases, such as those containing polyethylene glycol or high levels of cyanopropyl substitution, can provide alternative selectivity. These phases separate compounds based on differences in polarity and polarizability, which can be effective for resolving isomers that co-elute on non-polar columns.

For thermally labile compounds like highly brominated dibenzofurans, the column dimensions are also critical. Shorter columns (e.g., 18-30 meters) with thinner film coatings (e.g., 0.10-0.25 µm) are often preferred to minimize the transit time of the analytes through the heated column, thereby reducing the risk of thermal degradation.

| Stationary Phase Composition | Polarity | Primary Separation Principle | Application Notes for PBDFs |

|---|---|---|---|

| 100% Dimethyl Polysiloxane | Non-Polar | Boiling Point | General purpose, initial screening. |

| 5% Diphenyl / 95% Dimethyl Polysiloxane | Non-Polar | Boiling Point, Molecular Shape | Standard column for dioxin/furan (B31954) analysis, good for separating many isomers. |

| 50% Diphenyl / 50% Dimethyl Polysiloxane | Intermediate Polarity | Polarizability, Molecular Shape | Offers different selectivity for difficult-to-separate isomers. |

| 50% Cyanopropylphenyl / 50% Dimethyl Polysiloxane | Polar | Dipole-Dipole Interactions, Planarity | Effective for separating isomers based on planarity differences. |

Principles of Isomer-Specific Chromatographic Separation (e.g., Ortho Effect)

The chromatographic separation of isomers is based on the differential distribution of analytes between the stationary phase and the mobile phase. researchgate.net This distribution is governed by the strength of intermolecular interactions, which are influenced by the molecule's size, shape (planarity), and polarity.

Planarity: Dibenzofurans are generally planar molecules. However, substitution at the ortho positions (positions 1, 4, 6, and 9) can cause steric hindrance, potentially leading to a slight distortion from planarity. This can weaken the van der Waals interactions between the analyte and a flat stationary phase, leading to shorter retention times compared to more planar isomers.

Polarizability: The electron cloud of the aromatic system and the bromine substituents can be distorted, inducing temporary dipoles. This polarizability influences interactions with phenyl-containing stationary phases.

The "ortho effect" in the chromatography of polyhalogenated aromatic compounds refers to the influence of substituents at positions adjacent to the bridging bonds (e.g., the biphenyl (B1667301) bond in PCBs or the ether linkage in dibenzofurans). While more extensively studied for polychlorinated biphenyls (PCBs), the principle applies to PBDFs. Halogen atoms in the ortho positions (1, 4, 6, 9) can restrict rotation and alter the molecule's planarity, which in turn affects its interaction with the GC stationary phase, enabling the separation of otherwise similar isomers. longdom.org

Spectroscopic and Mass Spectrometric Characterization for Structural Elucidation

Following chromatographic separation, mass spectrometry (MS) is the primary technique for the identification and structural confirmation of this compound.

Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). thermofisher.comyoutube.comwikipedia.org This precision allows for the determination of the elemental formula of a compound, as the exact mass of this compound (C₁₂H₅Br₃O) is unique. This capability distinguishes it from other co-eluting compounds that may have the same nominal mass but a different elemental composition. thermofisher.com

Tandem mass spectrometry (MS/MS) provides further structural confirmation. longdom.orgwikipedia.org In an MS/MS experiment, a specific ion (the precursor ion), typically the molecular ion of this compound, is selected in the first stage of the mass spectrometer. wikipedia.org This selected ion is then fragmented, often through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second stage. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between isomers, as different substitution patterns can lead to unique fragmentation pathways. longdom.orgjordilabs.com

The method of ionization significantly affects the mass spectrum obtained.

Electron Ionization (EI): EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. azom.com This process imparts significant energy, leading to extensive and reproducible fragmentation. metwarebio.comlibretexts.org For this compound, the EI mass spectrum is characterized by a prominent molecular ion cluster and a series of fragment ions corresponding to the sequential loss of bromine atoms (Br) and carbon monoxide (CO). The extensive fragmentation provides a detailed fingerprint for library matching and structural confirmation. However, the molecular ion may be of low abundance or absent for some compounds. azom.com

Chemical Ionization (CI): CI is a "soft" ionization technique that uses reagent gas ions to ionize the analyte through proton transfer or adduct formation. metwarebio.comlibretexts.org This is a lower-energy process that results in significantly less fragmentation. azom.com The primary advantage of CI is that it typically produces an abundant protonated molecule ([M+H]⁺) or adduct ion, which provides clear confirmation of the molecular weight. metwarebio.com This is particularly useful when the molecular ion is weak or absent in the EI spectrum.

| Ionization Method | Energy Level | Primary Ion Observed | Fragmentation | Primary Use for this compound |

|---|---|---|---|---|

| Electron Ionization (EI) | High ("Hard") | Molecular Ion (M⁺) | Extensive (Loss of Br, COBr, Br₂) | Structural elucidation, library matching. |

| Chemical Ionization (CI) | Low ("Soft") | Protonated Molecule ([M+H]⁺) | Minimal | Molecular weight confirmation. |

The definitive confirmation of the presence of bromine in a molecule is achieved through the analysis of its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.7% and 49.3%, respectively, resulting in a near 1:1 ratio. chemguide.co.uklibretexts.org

A molecule containing three bromine atoms, such as this compound, will exhibit a highly characteristic cluster of isotopic peaks in its mass spectrum. This cluster consists of four main peaks: the monoisotopic peak (M), M+2, M+4, and M+6, corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes. The relative intensities of these peaks follow a predictable binomial distribution. For a tribrominated compound, this ratio is approximately 1:3:3:1. This distinctive pattern is a powerful tool for identifying brominated compounds and determining the number of bromine atoms present in the molecule or its fragments. nih.gov

| Isotopic Peak | Isotope Combination Example | Theoretical Relative Intensity |

|---|---|---|

| M | (³ x ⁷⁹Br) | 100% |

| M+2 | (² x ⁷⁹Br, ¹ x ⁸¹Br) | ~300% |

| M+4 | (¹ x ⁷⁹Br, ² x ⁸¹Br) | ~300% |

| M+6 | (³ x ⁸¹Br) | ~100% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. It provides unequivocal information about the molecular structure by probing the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). For a specific isomer like this compound, NMR is used to verify the precise positions of the bromine atoms on the dibenzofuran backbone, a task that can be challenging for mass spectrometry alone.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the remaining aromatic protons. The chemical shifts (δ) of these protons are influenced by their position relative to the oxygen ether linkage and the electronegative bromine atoms. Protons on the un-substituted ring would typically appear in the aromatic region (approximately 7.0-8.5 ppm), with their exact positions and coupling patterns providing definitive evidence of the substitution pattern. The proton at the C1 position, being adjacent to a bromine atom, would likely experience a downfield shift.

Similarly, ¹³C NMR spectroscopy identifies each unique carbon atom in the molecule, including those bonded to bromine. The carbon signals are spread over a wider chemical shift range, and the powerful deshielding effect of the C-Br bond allows for the clear identification of the substituted carbons. The structural integrity and isomeric purity of chemical standards, such as the certified reference material for this compound offered by Wellington Laboratories, are unequivocally confirmed using techniques that include high-field (400 or 600 MHz) NMR. well-labs.comgreyhoundchrom.comslideshare.net This confirmation is critical for the synthesis of reliable analytical standards used in quantitative studies.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Fingerprinting

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the this compound molecule. The core dibenzofuran structure contains a conjugated π-electron system that absorbs ultraviolet light. The absorption maxima (λmax) are characteristic of the aromatic system. Substitution with bromine atoms, which act as auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to the parent dibenzofuran molecule. While specific λmax values for this compound are not widely published, studies on related polyhalogenated dibenzofurans confirm that these compounds absorb in the UV range, and UV-Vis detection can be used in conjunction with liquid chromatography for monitoring fractions. mdpi.comscience.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the hydrogen atoms bonded to the aromatic rings. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| Aryl-Oxygen (C-O-C) Stretch | 1300-1200 | Asymmetric stretching of the diaryl ether linkage, a strong and characteristic band for dibenzofurans. |

| Aromatic C-Br Stretch | 1070-1030 | Stretching vibrations of the carbon-bromine bonds. The exact position can help distinguish isomers. |

| C-H Out-of-Plane Bending | 900-675 | Bending vibrations of the aromatic C-H bonds, which are highly characteristic of the substitution pattern on the rings. |

This table presents typical ranges for the specified vibrational modes.

The unique pattern of these absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), is highly specific to the 2,3,4-tribromo substitution pattern. This makes IR spectroscopy a valuable complementary technique for isomer discrimination. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information on the elemental composition and chemical states of the atoms within the first few nanometers of a material's surface. For an analyte like this compound, XPS can be used to verify the presence of bromine and its covalent attachment to the carbon skeleton.

When analyzing a sample containing this compound, the XPS spectrum would show core-level signals for carbon (C 1s), oxygen (O 1s), and bromine (Br 3d). The binding energy of the photoelectrons is characteristic of the element and its oxidation state. The Br 3d signal is particularly informative. It appears as a doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling. For bromine covalently bonded to carbon in aromatic compounds, the Br 3d₅/₂ peak is expected at a binding energy of approximately 69.7 eV. acs.org This is distinct from the binding energies for ionic bromide or elemental bromine, allowing for clear confirmation of the C-Br bond. acs.org XPS analysis of various brominated aromatic compounds and functionalized materials confirms the utility of the technique for identifying the chemical state of bromine. researchgate.netjst.go.jpnih.gov

Method Validation and Quality Assurance in PBDF Analysis

Rigorous method validation and ongoing quality assurance are paramount for generating reliable and defensible data in the analysis of PBDFs, including this compound. The process ensures that an analytical method is fit for its intended purpose.

Assessment of Accuracy, Precision, Linearity, and Detection/Quantitation Limits

Method validation involves the systematic evaluation of several key performance characteristics. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the standard technique for PBDF analysis, and validation parameters are well-established.

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of a measured value to the true or accepted value. Assessed using certified reference materials or spike-recovery experiments. | Recovery typically within 70-130% for trace analysis. |

| Precision | The degree of agreement among a series of measurements. Measured as repeatability (intra-day) and intermediate precision (inter-day) and expressed as Relative Standard Deviation (%RSD). | RSD typically < 20% for trace analysis. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Calibration curve with a correlation coefficient (r²) ≥ 0.995. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) ≥ 3. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10. |

This table outlines common validation parameters and their generally accepted criteria for trace-level environmental analysis.

Ensuring Specificity and Addressing Matrix Interferences in Complex Samples

Specificity is the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, degradation products, or matrix components. For PBDF analysis, this means distinguishing this compound from other tribromo-dibenzofuran isomers and from other co-extracted brominated compounds. This is typically achieved using high-resolution capillary gas chromatography columns and selective detection with HRMS.

Matrix interferences are a significant challenge in the analysis of complex environmental or biological samples. Co-extracted substances like lipids, proteins, or other pollutants can suppress or enhance the instrument signal, leading to inaccurate quantification. acs.org To mitigate these matrix effects, rigorous sample cleanup procedures are employed. These may include multi-step column chromatography using adsorbents like silica, alumina, and activated carbon. The effectiveness of the cleanup is assessed by analyzing matrix blanks and fortified matrix samples.

Utilization of Internal Standards and Certified Reference Materials for Calibration and Quality Control

To ensure the highest level of accuracy and traceability, the analysis of this compound relies on the use of internal standards and certified reference materials (CRMs).

Internal Standards: Before extraction, a known quantity of an isotopically labeled analog of the target analyte is added to every sample, blank, and calibration standard. For PBDFs, ¹³C₁₂-labeled congeners are used. well-labs.comca.gov These internal standards behave almost identically to the native analytes throughout the extraction, cleanup, and analysis process. By calculating the ratio of the native analyte response to the internal standard response, analysts can correct for variations in extraction efficiency and instrument response, leading to highly accurate quantification.

Certified Reference Materials (CRMs): CRMs are materials with one or more property values that are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. acs.orgnih.gov A CRM for this compound is commercially available, which is essential for method validation and quality control. well-labs.comgreyhoundchrom.comslideshare.net Analyzing a CRM of a similar matrix (e.g., sediment, dust, or biological tissue) containing a certified concentration of the analyte serves as the ultimate test of a method's accuracy and the laboratory's proficiency. acs.orgnih.gov The use of CRMs ensures that the data generated is comparable across different laboratories and over time.

Theoretical and Computational Studies on 2,3,4 Tribromo Dibenzofuran

Quantum Chemical Modeling of Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Formation Pathways

DFT calculations are instrumental in elucidating the thermodynamic and kinetic feasibility of various reaction pathways leading to the formation of polyhalogenated dibenzofurans. For polybrominated dibenzofurans, these pathways are generally believed to be analogous to those of their chlorinated counterparts. The primary formation routes are thought to involve precursor reactions, such as the cyclization of polybrominated diphenyl ethers (PBDEs), and de novo synthesis from the combustion of various organic materials in the presence of bromine sources.

Computational studies on the formation of dibenzofuran (B1670420) and its chlorinated derivatives from precursors like chlorophenols have been performed using DFT. These studies investigate radical-radical coupling mechanisms and have identified key intermediates and transition states. It is plausible that similar mechanisms, involving brominated phenols and other aromatic precursors, are responsible for the formation of tribromodibenzofurans. The position of the bromine atoms on the aromatic rings will significantly influence the energetics of these pathways.

Energy Barrier Analysis and Transition State Characterization in Reaction Pathways

A critical aspect of quantum chemical modeling is the determination of energy barriers and the characterization of transition states for each step in a reaction mechanism. This information is vital for predicting the dominant formation pathways under different environmental or industrial conditions. For instance, studies on the formation of PCDFs have detailed the energy profiles for cyclization reactions, highlighting the influence of chlorine substitution patterns on the activation energies.

For tribromodibenzofurans, it is anticipated that the larger size and different electronic properties of bromine compared to chlorine would alter the energy barriers and transition state geometries. Theoretical analysis would be necessary to quantify these differences and to predict the most likely tribromodibenzofuran isomers to form from specific precursors. The relative stability of the resulting isomers can also be predicted based on their calculated energies.

Molecular Simulation of Environmental Fate and Transformation Processes

Molecular simulation techniques are crucial for predicting the environmental behavior of persistent organic pollutants like tribromodibenzofurans. These models can simulate the partitioning of the compound between different environmental compartments (air, water, soil, sediment) and its transformation through biotic and abiotic processes.

Fugacity-based multimedia environmental fate models have been successfully applied to PCDDs and PCDFs to estimate their environmental distribution and persistence. nih.govnih.gov These models rely on the physicochemical properties of the compounds, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), which can be estimated using computational methods for specific tribromodibenzofuran isomers. Such simulations have shown that for related compounds, major mass fluxes from emission sources tend to go to soil and water, with degradation occurring mainly in soil and sediment. nih.gov

The environmental transformation of PBDFs can occur through processes like photolysis and microbial degradation. inchem.orgresearchgate.net Computational models can help predict the susceptibility of different tribromodibenzofuran isomers to these degradation pathways. For example, the strength of the carbon-bromine bond at different positions on the dibenzofuran skeleton can be calculated to estimate the likelihood of photolytic debromination.

Prediction of Spectroscopic Properties and Isomer Differentiation for Structural Confirmation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for the identification and differentiation of isomers that are often difficult to separate and characterize experimentally. Methods like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.net

For the 135 possible PBDF congeners, experimental characterization of each is a formidable task. nih.gov Computational prediction of their spectroscopic properties would greatly assist in their identification in complex environmental samples. By comparing the calculated spectra for different tribromodibenzofuran isomers with experimental data, it is possible to confirm the structure of an unknown compound. This approach has been successfully applied to other classes of halogenated aromatic compounds.

Table 1: Illustrative Data for Computational Spectroscopy in Isomer Differentiation (Hypothetical)

| Isomer | Calculated 13C NMR Chemical Shift (ppm) - C2 | Calculated 13C NMR Chemical Shift (ppm) - C3 | Calculated 13C NMR Chemical Shift (ppm) - C4 |

| 1,2,3-Tribromodibenzofuran | 115.8 | 118.2 | 122.5 |

| 1,2,4-Tribromodibenzofuran | 116.1 | 120.5 | 119.7 |

| 2,3,4-Tribromodibenzofuran | 123.0 | 119.9 | 121.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how computational methods could be used to predict distinct spectroscopic signatures for different isomers.

Elucidation of Structure-Reactivity Relationships and Mechanistic Insights for Tribromodibenzofurans

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to predicting its chemical behavior and biological activity. For tribromodibenzofurans, the number and position of the bromine atoms will dictate their electronic properties, steric hindrance, and ultimately, their reactivity in various chemical and biological processes.

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach to correlate structural or property descriptors of a set of compounds with their biological activity or chemical reactivity. nih.govnih.gov For tribromodibenzofurans, QSAR models could be developed to predict their toxicity, binding affinity to receptors like the aryl hydrocarbon receptor (AhR), or their degradation rates. Descriptors used in such models can include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric parameters, and lipophilicity (log Kow).

Mechanistic insights into the reactions of tribromodibenzofurans can be gained by computationally modeling their interactions with other molecules. For example, the mechanism of their binding to the AhR, which is a key event in the toxicity of dioxin-like compounds, can be investigated using molecular docking and molecular dynamics simulations. These studies can reveal the specific interactions that stabilize the receptor-ligand complex and explain why different isomers exhibit varying toxic potencies.

Future Research Directions in 2,3,4 Tribromo Dibenzofuran Studies

Elucidation of Undiscovered Formation Pathways and Novel Precursors

The formation of PBDFs is complex, with various precursors and formation routes. While it is known that PBDFs can be unintentionally produced during industrial thermal processes involving brominated flame retardants (BFRs), such as those used in electronics manufacturing and waste incineration, the specific pathways leading to the formation of non-2,3,7,8-substituted isomers like 2,3,4-Tribromo-dibenzofuran are not well understood. researchgate.net

Future research should focus on identifying novel precursors beyond the commonly studied polybrominated diphenyl ethers (PBDEs). The thermal degradation of a vast array of BFRs, including novel formulations used as replacements for phased-out legacy BFRs, needs systematic investigation. nih.govmdpi.com Electronic waste (e-waste) is a significant and complex source of these compounds, and the transformation of BFRs during informal and industrial e-waste recycling processes is a critical area for exploration. researchgate.netresearchgate.net Studies should aim to delineate the reaction conditions, such as temperature, oxygen levels, and the presence of catalysts, that favor the formation of specific tribromodibenzofuran isomers.

Moreover, the potential for biotic formation of PBDFs from brominated precursors in the environment is an area that warrants investigation. While biosynthesis has been suggested as a formation route for some halogenated aromatic compounds, its relevance to this compound is currently unknown.

Table 1: Potential Precursors and Formation Sources for Future Investigation

| Potential Precursor Class | Specific Examples | Formation Environment |

| Novel Brominated Flame Retardants | TDBP-TAZTO, BEHTBP, BTBPE | E-waste recycling, manufacturing |

| Bromophenols and their derivatives | 2,4,6-tribromophenol | Industrial effluents, combustion |

| Mixed Halogenated Compounds | Brominated/chlorinated flame retardants | Waste incineration, industrial processes |

Development of Advanced Analytical Techniques for Ultra-Trace Level Detection and Comprehensive Isomer-Specific Quantification

The accurate detection and quantification of this compound in complex environmental matrices present a significant analytical challenge. Current methods, often based on high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), have been primarily optimized for the highly toxic 2,3,7,8-substituted congeners. nih.gov Consequently, non-2,3,7,8-substituted isomers may be overlooked or misidentified.

A critical area for future research is the development of analytical methods with enhanced selectivity and sensitivity for a broader range of PBDF isomers, including this compound. This includes the synthesis of certified analytical standards for accurate quantification. The large number of possible PBDF isomers makes comprehensive, isomer-specific analysis difficult. inchem.org Therefore, innovative chromatographic techniques, such as multi-dimensional gas chromatography, are needed to improve the separation of co-eluting isomers.

Furthermore, the development of rapid and cost-effective screening methods would be beneficial for identifying hotspots of PBDF contamination and prioritizing samples for more detailed analysis. Exploring advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could provide better structural information for the confident identification of isomers.

In-depth Mechanistic Understanding of Environmental Biotransformation and Remediation Strategies

The environmental fate of this compound, particularly its susceptibility to biotransformation, is largely unknown. Microbial degradation is a key process that can influence the persistence and toxicity of halogenated organic compounds in the environment. medcraveonline.commedcraveonline.com While studies have shown that some microorganisms can degrade dibenzofuran (B1670420) and chlorinated dioxins/furans, the specific microbial consortia and enzymatic pathways capable of transforming brominated dibenzofurans, especially less-studied isomers, have not been identified. nmb-journal.com

Future research should aim to isolate and characterize microorganisms capable of degrading this compound. Mechanistic studies are needed to elucidate the enzymatic processes involved, such as dehalogenation, ring cleavage, and the formation of metabolites. oup.com Understanding these pathways is crucial for predicting the environmental persistence of this compound and assessing the potential for natural attenuation.

Based on an improved mechanistic understanding, the development of effective remediation strategies for PBDF-contaminated sites can be pursued. Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down pollutants, offers a potentially sustainable and cost-effective solution. mdpi.commdpi.com Other innovative remediation techniques, such as low-temperature thermal desorption, which has shown promise for dibenzofuran-contaminated soil, should also be investigated for their applicability to brominated analogs. nih.govresearchgate.net

Table 2: Promising Remediation Technologies for Future Research

| Remediation Strategy | Principle | Potential Advantages |

| Bioremediation | Use of microorganisms to degrade contaminants. | Cost-effective, sustainable, in-situ application. |

| Phytoremediation | Use of plants to remove, contain, or degrade contaminants. | Aesthetically pleasing, can be used for large areas. |

| Thermal Desorption | Heating soil to volatilize contaminants for collection and treatment. | Effective for a wide range of organic contaminants. |

| Advanced Oxidation Processes | Generation of highly reactive radicals to destroy contaminants. | Rapid degradation rates. |

Integration of Computational and Experimental Approaches for Holistic Environmental Assessment

Given the vast number of PBDF congeners and the challenges associated with extensive experimental testing, computational methods play a crucial role in predicting the environmental fate and potential risks of compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) models can be developed to estimate key physicochemical properties, bioavailability, and toxicity based on molecular structure. nih.govresearchgate.net

A significant future research direction is the development and validation of robust QSAR models specifically for non-2,3,7,8-substituted PBDFs. These models need to be trained on high-quality experimental data, which underscores the necessity of integrated experimental and computational studies. The integration of QSAR predictions with read-across approaches, where data from structurally similar and well-characterized compounds are used to infer the properties of a target compound, can provide a more comprehensive assessment. polimi.it

Furthermore, combining computational modeling with experimental data can enhance our understanding of the environmental behavior of this compound. For instance, molecular docking simulations can be used to investigate the interactions of this compound with microbial enzymes, providing insights into potential biotransformation pathways. nih.gov This integrated approach will enable a more holistic and predictive environmental assessment, facilitating proactive risk management strategies.

Q & A

Q. What are the common synthetic routes for 2,3,4-Tribromo-dibenzofuran, and how do reaction conditions influence regioselectivity?

Electrophilic bromination of dibenzofuran using Br₂ with catalysts like FeBr₃ or AlCl₃ is a standard approach. Regioselectivity depends on substituent effects and reaction temperature. For example, steric hindrance from existing substituents may direct bromination to the 2,3,4-positions. Optimization requires monitoring via GC-MS and adjusting stoichiometry or catalysts .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Gas chromatography (GC) coupled with mass spectrometry (MS) is ideal for quantifying purity, especially at trace levels (e.g., 1–2 ppm) . Single-crystal X-ray diffraction provides definitive structural confirmation, resolving Br⋯Br and C–H interactions critical for crystallographic stability .

Advanced Research Questions

Q. How do microbial degradation pathways for this compound differ across bacterial strains?

Pseudomonas spp. degrade dibenzofuran derivatives via salicylic acid intermediates, while Rhodococcus opacus employs lateral dioxygenases to cleave the biaryl ether bond. For brominated analogs, debromination likely precedes ring-opening. Mutant studies (e.g., HH69 strain) reveal 2,2′,3-trihydroxybiphenyl as a key intermediate, suggesting meta-fission pathways .

Q. What are the primary products and kinetic mechanisms of this compound during pyrolysis or oxidation?

Pyrolysis at 500–950°C in stirred reactors generates brominated phenols and furans via radical chain reactions. Oxidation pathways involve Br abstraction, forming CO, CO₂, and HBr. Kinetic models validated for dibenzofuran (DBF) at 1–1000 ppm can be adapted, but bromine’s electronegativity alters activation energies .

Q. How can contradictions in reported metabolic intermediates (e.g., salicylic acid vs. gentisic acid) be resolved?

Isotopic labeling (¹³C/²H) and enzyme activity assays (e.g., gentisate 1,2-dioxygenase) clarify pathway dominance. Mutant strains lacking specific oxygenases help isolate intermediates. Statistical validation (ANOVA, p < 0.05) ensures reproducibility across experimental conditions .

Q. What intermolecular interactions dominate the crystal packing of this compound?

X-ray studies of analogous brominated dihydrofurans reveal Type II Br⋯Br contacts (3.4–3.6 Å) and weak C–H⋯π interactions. These stabilize the lattice and influence melting points. Computational modeling (DFT/B3LYP) predicts similar behavior for tribromo derivatives .

Q. Which environmental sampling methods effectively detect this compound in complex matrices?

Solid-phase microextraction (SPME) with GC-MS achieves detection limits <1 ppt. Calibration curves (R² > 0.98) using deuterated internal standards (e.g., ¹³C-labeled analogs) mitigate matrix effects. Cross-validation against EPA protocols ensures accuracy .

Q. What in vitro assays are suitable for assessing the cytotoxicity of brominated dibenzofurans?

Cell viability assays (MTT, resazurin) with human hepatoma (HepG2) or keratinocyte (HaCaT) lines quantify IC₅₀ values. Structure-activity relationships (SARs) link bromine positioning to mitochondrial toxicity. Computational QSAR models predict bioaccumulation potential .

Q. How do bimetallic catalysts enhance hydrodebromination of this compound?

Pt-Ni/ZSM-5 catalysts promote C–Br bond cleavage under mild H₂ pressure (1 atm). Ni facilitates H₂ dissociation, while Pt stabilizes intermediates. Post-reaction TEM reveals sintering as a deactivation mechanism; regeneration via calcination restores activity .

Q. What thermochemical data (e.g., ΔHf°) are critical for modeling this compound’s environmental fate?

Combustion calorimetry and DSC measurements for dibenzofuran (ΔHf° = 55.0 ± 3.9 kJ mol⁻¹) provide benchmarks. Group additivity methods adjust for bromine’s contribution. G3(MP2)//B3LYP calculations predict enthalpy of sublimation and vapor pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.